DIETHYL ETHYL(ISOAMYL)MALONATE
Description
Nomenclature and Chemical Structure within Academic Contexts
In the precise language of chemical nomenclature, Diethyl ethyl(isoamyl)malonate is systematically known as diethyl 2-ethyl-2-(3-methylbutyl)propanedioate. nih.gov This formal name, governed by the International Union of Pure and Applied Chemistry (IUPAC), unambiguously describes its molecular architecture. sigmaaldrich.com The compound is a diethyl ester of a propanedioic acid (malonic acid) backbone. nih.gov The central carbon atom of the malonate core is substituted with both an ethyl group (-CH2CH3) and an isoamyl (or 3-methylbutyl) group (-CH2CH2CH(CH3)2). nih.gov
This disubstituted malonate ester is also known by several synonyms, including diethyl ethylisopentylmalonate and diethyl 2-ethyl-2-isopentyl-propanedioate. nih.gov Its unique identity is definitively registered by its CAS Registry Number, 77-24-7. nih.govsigmaaldrich.comalfa-chemistry.comguidechem.com The molecular formula of the compound is C14H26O4, and it has a molecular weight of approximately 258.36 g/mol . nih.govsigmaaldrich.comalfa-chemistry.comcookechem.com The presence of the branched isoamyl group introduces a degree of steric hindrance and increases its lipophilicity compared to simpler, linear malonate esters. It is characterized as a clear liquid with a slightly fruity odor and is soluble in organic solvents like ethanol (B145695) and ether, but not in water. guidechem.com
Interactive Data Table: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | diethyl 2-ethyl-2-(3-methylbutyl)propanedioate nih.gov |
| CAS Registry Number | 77-24-7 nih.govsigmaaldrich.comalfa-chemistry.comguidechem.com |
| Molecular Formula | C14H26O4 nih.govsigmaaldrich.comalfa-chemistry.comcookechem.com |
| Molecular Weight | 258.36 g/mol sigmaaldrich.comalfa-chemistry.comcookechem.com |
| Synonyms | Diethyl ethylisopentylmalonate, Diethyl 2-ethyl-2-isopentyl-propanedioate nih.gov |
Historical Context of Malonate Esters in Organic Synthesis
The significance of this compound is deeply rooted in the broader history of malonic ester synthesis, a cornerstone of organic chemistry. wikipedia.org This synthetic method, first developed in the late 19th century, leverages the unique reactivity of malonic acid esters, such as diethyl malonate. atamankimya.combritannica.com The key to this synthesis is the acidity of the methylene (B1212753) (-CH2-) group positioned between the two electron-withdrawing carbonyl groups of the ester functionalities. britannica.comchemicalbook.com This acidity allows for the easy removal of a proton by a moderately strong base, like sodium ethoxide, to form a stable enolate ion. wikipedia.orgopenochem.org
This enolate acts as a potent nucleophile that can react with alkyl halides in an SN2 reaction to introduce an alkyl group onto the central carbon. openochem.orgmasterorganicchemistry.com The process can be repeated to introduce a second, different alkyl group, leading to a disubstituted malonic ester. wikipedia.org Subsequent hydrolysis of the ester groups followed by heating leads to decarboxylation, yielding a substituted carboxylic acid. wikipedia.orgmasterorganicchemistry.com This entire sequence provides a reliable method for the preparation of a wide variety of carboxylic acids from simple starting materials. wikipedia.org The malonic ester synthesis has been instrumental in the laboratory synthesis of countless organic molecules and remains a fundamental reaction taught in organic chemistry. openochem.org
Significance of this compound in Advanced Synthetic Methodologies
The true value of this compound lies in its application as a specialized intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. guidechem.com Its structure is pre-configured with the ethyl and isoamyl groups, making it a direct precursor for specific target molecules, thereby streamlining the synthetic process.
A primary application of this compound is in the synthesis of certain barbiturates. libretexts.org Barbiturates are a class of drugs that act as central nervous system depressants and have been used as sedatives and anesthetics. libretexts.org The general synthesis of barbiturates involves the condensation of a disubstituted malonic ester with urea (B33335) in the presence of a strong base like sodium ethoxide. libretexts.orgvaia.com In this reaction, the two ester groups of the malonate undergo nucleophilic acyl substitution with the amino groups of urea to form the characteristic heterocyclic barbiturate (B1230296) ring structure. libretexts.org
Specifically, this compound is a known intermediate in the production of amobarbital (formerly known as isopentobarbital), a barbiturate with sedative and hypnotic properties. cookechem.comchemicalbook.com By using this compound, the ethyl and isoamyl side chains that are characteristic of amobarbital are directly incorporated into the final drug molecule. libretexts.org This targeted approach highlights the importance of specifically substituted malonate esters in the efficient synthesis of pharmaceuticals. guidechem.com Beyond pharmaceuticals, this compound and its analogs also find use in the flavor and fragrance industry as building blocks for creating fruity and floral aromas. guidechem.com
Interactive Data Table: Research Findings on this compound
| Research Area | Finding |
|---|---|
| Synthetic Utility | Serves as a key intermediate in the synthesis of pharmaceuticals, particularly barbiturates like amobarbital. guidechem.comcookechem.comchemicalbook.com |
| Reaction Type | Undergoes condensation reactions with urea to form the heterocyclic core of barbiturates. libretexts.orgresearchgate.net |
| Chemical Properties | The presence of ethyl and isoamyl groups provides specific steric and electronic properties that are transferred to the final product. |
| Industrial Application | Utilized in the flavor and fragrance industry for the synthesis of aromatic compounds. guidechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl propanedioate | |
|---|---|---|
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InChI |
InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
IYXGSMUGOJNHAZ-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OCC | |
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Molecular Formula |
C7H12O4 | |
| Record name | DIETHYLMALONATE | |
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| Record name | diethyl malonate | |
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DSSTOX Substance ID |
DTXSID7021863 | |
| Record name | Diethyl propanedioate | |
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Molecular Weight |
160.17 g/mol | |
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Physical Description |
Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour | |
| Record name | Propanedioic acid, 1,3-diethyl ester | |
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| Record name | Ethyl malonate | |
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| Record name | Diethyl malonate | |
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Boiling Point |
200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C | |
| Record name | Diethyl malonate | |
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| Record name | Diethyl malonate | |
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Flash Point |
200 °F (93 °C) (open cup), 85 °C c.c. | |
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Solubility |
In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol) | |
| Record name | Diethyl malonate | |
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| Record name | Diethyl malonate | |
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| Record name | DIETHYLMALONATE | |
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| Record name | Diethyl malonate | |
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Density |
1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056 | |
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Vapor Density |
5.52 (Air = 1), Relative vapor density (air = 1): 5.52 | |
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Vapor Pressure |
0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36 | |
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Impurities |
In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc. | |
| Record name | Diethyl malonate | |
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Color/Form |
Colorless liquid, Clear, colorless liquid | |
CAS No. |
105-53-3 | |
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Melting Point |
-50 °C | |
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Synthesis and Synthetic Methodologies of Diethyl Ethyl Isoamyl Malonate
Classical Malonic Ester Synthesis Approaches
The malonic ester synthesis is a well-established and versatile method for preparing carboxylic acids and their derivatives. libretexts.org The core of this synthesis relies on the fact that the α-hydrogens of diethyl malonate are flanked by two carbonyl groups, making them relatively acidic (pKa ≈ 13) and easily removable by a moderately strong base like sodium ethoxide. libretexts.orgpressbooks.pub The resulting enolate ion is a potent nucleophile that readily participates in SN2 reactions with alkyl halides. pressbooks.pubfiveable.me
This method represents the final alkylation step in a sequential synthesis. The starting material, diethyl isoamylmalonate, already possesses one of the desired alkyl groups. The remaining acidic α-hydrogen is deprotonated by sodium ethoxide (NaOEt) in an alcohol solvent, such as ethanol (B145695), to form a resonance-stabilized enolate. libretexts.orglibretexts.org This nucleophilic enolate then attacks ethyl bromide in a nucleophilic substitution reaction (SN2), displacing the bromide ion and forming the target compound, diethyl ethyl(isoamyl)malonate. pressbooks.pub The reaction proceeds by forming a new carbon-carbon bond at the α-position. fiveable.me
Reaction Scheme:

This subsection describes the identical chemical transformation as outlined in 2.1.1, with "bromoethane" being the systematic IUPAC name for "ethyl bromide." The reaction mechanism and principles are the same. Sodium ethoxide serves as the base to generate the enolate from diethyl isoamylmalonate. libretexts.org This enolate then acts as the nucleophile, attacking the electrophilic carbon of bromoethane and displacing the bromide leaving group to yield the final dialkylated product. pressbooks.pub
| Reactant | Reagent | Base | Product |
| Diethyl Isoamylmalonate | Bromoethane (Ethyl Bromide) | Sodium Ethoxide | This compound |
This approach details the complete, two-step synthesis starting from the parent compound, diethyl malonate. libretexts.org It is a common strategy for creating unsymmetrically dialkylated malonic esters.
Step 1: Synthesis of Diethyl Isoamylmalonate Diethyl malonate is first treated with one equivalent of a strong base, typically sodium ethoxide in ethanol, to generate the sodiomalonic ester enolate. libretexts.orgpearson.com This enolate is then alkylated via an SN2 reaction with 1-bromo-3-methylbutane (isoamyl bromide). pressbooks.pub This step introduces the isoamyl group onto the α-carbon.
Step 2: Synthesis of this compound The product from the first step, diethyl isoamylmalonate, still has one acidic α-hydrogen. pressbooks.pub The alkylation process is therefore repeated. libretexts.org A second equivalent of sodium ethoxide is used to deprotonate the mono-alkylated ester, forming a new enolate. This enolate is subsequently treated with an ethyl halide, such as ethyl bromide or ethyl iodide, to introduce the ethyl group, completing the synthesis of this compound. study.com
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | Diethyl Malonate | 1. Sodium Ethoxide2. 1-Bromo-3-methylbutane | Diethyl Isoamylmalonate |
| 2 | Diethyl Isoamylmalonate | 1. Sodium Ethoxide2. Ethyl Halide (e.g., Ethyl Bromide) | This compound |
Exploration of Alternative Synthetic Routes
While the classical malonic ester synthesis is the most direct method, the underlying principles can be described through the lens of enolate alkylation strategies.
The formation and subsequent alkylation of enolates are fundamental to carbon-carbon bond formation in organic chemistry. fiveable.me Enolates are powerful nucleophiles, and their reaction with electrophiles like alkyl halides is a cornerstone of synthetic methodology. pressbooks.pub
This strategy focuses on the mechanistic pathway for the synthesis of this compound. The process begins with the deprotonation of diethyl malonate at the α-carbon using a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate ion. libretexts.orgpearson.com The negative charge is delocalized between the α-carbon and the oxygen atoms of the two carbonyl groups, which enhances the enolate's stability and nucleophilicity. fiveable.me
The synthesis proceeds through two sequential SN2 alkylation reactions: pressbooks.publibretexts.org
The diethyl malonate enolate attacks an isoamyl halide (e.g., 1-bromo-3-methylbutane). The enolate's nucleophilic carbon forms a bond with the electrophilic carbon of the isoamyl halide, displacing the halide ion.
The resulting mono-alkylated intermediate is then treated with the base again to form a second enolate. This enolate subsequently reacts with an ethyl halide (e.g., ethyl bromide) in another SN2 reaction to yield the final product.
The order of addition of the alkyl halides can be reversed, although steric considerations might influence the efficiency of the reactions. This stepwise alkylation is subject to the typical constraints of SN2 reactions, favoring the use of primary or methyl halides to avoid competing elimination reactions. pressbooks.pub
| Feature | Description |
| Key Intermediate | Resonance-stabilized enolate of diethyl malonate |
| Base | Sodium Ethoxide (NaOEt) |
| Reaction Type | Nucleophilic Substitution (SN2) |
| Electrophiles | Isoamyl Halide and Ethyl Halide |
| Outcome | Stepwise formation of two new C-C bonds at the α-carbon |
Catalytic Synthesis Approaches
Catalysis offers significant advantages in the synthesis of malonate derivatives, often leading to improved yields, higher purity, and milder reaction conditions.
Phase-transfer catalysis (PTC) is a powerful technique used in the alkylation of diethyl malonate. Catalysts such as quaternary ammonium (B1175870) salts (e.g., triethylbenzylammonium chloride, TEBAC) facilitate the transfer of the malonate enolate from a solid or aqueous phase into an organic phase where the alkyl halide is dissolved. researchgate.netgoogle.com This enhances reaction rates and can lead to cleaner reactions with higher yields. In some procedures, the phase-transfer catalyst is added only after a significant portion (50-80%) of the malonate has already reacted, which can be an advantageous strategy. google.com The use of microwave irradiation in conjunction with PTC has been shown to further increase reaction efficiency and selectivity for monobenzylation. researchgate.net Organocatalysts, such as those based on bispidine or squaramide units, have also been investigated for the Michael addition of diethyl malonate to various substrates. researchgate.netmdpi.comsemanticscholar.org
Transition metal catalysis has broadened the scope of malonate derivatization beyond simple alkyl halides. Various metals have been employed to catalyze novel carbon-carbon bond formations at the α-position of diethyl malonate.
Copper Catalysis: Copper(I) iodide, in the presence of a ligand such as 2-phenylphenol, has been used to catalyze the arylation of diethyl malonate with aryl iodides. researchgate.netorganic-chemistry.org This method provides a mild and general route to α-aryl malonates, which are valuable precursors in medicinal chemistry. organic-chemistry.org
Palladium Catalysis: Palladium complexes are predominant catalysts for α-arylation reactions of carbonyl compounds, including malonates, due to their high reactivity and catalytic potential. researchgate.net
Nickel Catalysis: Nickel complexes, particularly with chiral ligands like sparteine, have been shown to be effective catalysts for the enantioselective Michael addition of diethyl malonate to chalcones, producing adducts in good yields. longdom.org
Molybdenum Catalysis: Molybdenum-based catalysts have been developed for asymmetric allylic alkylation, coupling malonate nucleophiles with allylic electrophiles to create scaffolds containing quaternary stereocenters. acs.org
Multi-step Synthetic Sequences
The synthesis of asymmetrically substituted malonates like this compound inherently requires a multi-step approach, typically involving sequential reactions from a common precursor.
The synthesis of this compound is achieved through a sequential, two-step alkylation of diethyl malonate. This classic malonic ester synthesis pathway leverages the acidity of the α-hydrogens. libretexts.orglibretexts.org
The process proceeds as follows:
First Deprotonation: Diethyl malonate is treated with one equivalent of a strong base, typically sodium ethoxide in ethanol, to quantitatively generate the corresponding nucleophilic enolate. libretexts.orglibretexts.org
First Alkylation (Ethylation): The enolate is then treated with an ethyl halide, such as ethyl iodide or ethyl bromide, in an SN2 reaction to form diethyl ethylmalonate.
Second Deprotonation: The resulting diethyl ethylmalonate, which still has one acidic α-hydrogen, is treated with a second equivalent of base to generate a new enolate.
Second Alkylation (Isoamylation): This enolate is subsequently reacted with an isoamyl halide (e.g., isoamyl bromide or 1-bromo-3-methylbutane) to yield the final product, this compound. A patent describes a similar reaction, where diethyl ethylmalonate is treated with a base and then an isoamyl halide to produce the target compound in good yield. google.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov In the context of synthesizing malonate derivatives, several of these principles can be applied. The use of catalysis, as detailed in section 2.2.2, is a core tenet of green chemistry as it can increase reaction efficiency and reduce energy consumption and waste. colab.ws
A significant focus is on minimizing or replacing hazardous organic solvents. nih.gov Research into the synthesis of malonate derivatives has explored the use of greener solvents like dimethyl carbonate (DMC). researchgate.net Furthermore, there is growing interest in sourcing starting materials from renewable feedstocks. Bio-based malonic acid, produced from sources like biomass, is being investigated as a sustainable precursor for malonate esters, which would offer a lower carbon footprint compared to traditional petrochemical-derived feedstocks. The development of solvent-free reaction conditions or the use of low-toxicity solvents is a key area of research to make the synthesis of compounds like this compound more environmentally benign. rsc.org
Environmentally Benign Solvents and Reagents
Modern synthetic chemistry places a strong emphasis on the use of environmentally benign solvents and reagents to minimize the environmental impact of chemical processes. studysmarter.co.uk Traditional malonic ester syntheses often employ strong bases like sodium ethoxide in absolute ethanol. While effective, the preparation and use of sodium ethoxide can raise environmental and safety concerns.
Recent advancements in green chemistry have explored more sustainable approaches that can be applied to the synthesis of compounds like this compound. studysmarter.co.uk These include the use of organocatalysts to reduce the amount of strong base required, thereby lessening the environmental footprint. studysmarter.co.uk
Another green approach is the exploration of alternative solvent systems. While ethanol is a relatively benign solvent, research into solvent-free reactions or the use of greener solvents like water or supercritical fluids is an active area in organic synthesis. For the malonic ester synthesis, the choice of solvent is critical as it must be able to dissolve the reactants and facilitate the reaction, often under basic conditions.
Photochemical methods, which use light to initiate the alkylation step, represent another innovative and environmentally friendly approach. studysmarter.co.uk This technique offers the potential for greater selectivity and reduced reliance on temperature, providing an additional layer of control over the reaction. studysmarter.co.uk
The table below summarizes some potential environmentally benign solvents and reagents that could be considered for the synthesis of this compound.
| Component | Traditional Method | Greener Alternative | Rationale for Greener Alternative |
| Base | Sodium Ethoxide | Organocatalysts, Potassium Carbonate | Reduces the need for strong, hazardous bases and minimizes waste. studysmarter.co.uk |
| Solvent | Absolute Ethanol | Water, Supercritical CO₂, Solvent-free conditions | Reduces the use of volatile organic compounds (VOCs). |
| Reaction Initiation | Thermal | Photochemical | Can lead to higher selectivity and reduced energy consumption. studysmarter.co.uk |
Reactivity and Reaction Mechanisms Involving Diethyl Ethyl Isoamyl Malonate
Nucleophilic Substitution Reactions of Ester Groups
The ester groups in Diethyl Ethyl(isoamyl)malonate are susceptible to nucleophilic acyl substitution, a characteristic reaction of carboxylic acid derivatives. The most significant of these reactions is hydrolysis, which serves as the initial step in the decarboxylation pathway.
This hydrolysis can be carried out under either acidic or basic conditions. ucalgary.ca
Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521) (NaOH), followed by acidification, converts the diester into the corresponding dicarboxylic acid. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of each ester group.
Acid-Catalyzed Hydrolysis: Heating the diester with an aqueous acid (e.g., sulfuric acid or hydrochloric acid) also yields the dicarboxylic acid. libretexts.org This is a reversible process, and the reaction is typically driven to completion by using a large excess of water. libretexts.org
These hydrolysis reactions convert this compound into Ethyl(isoamyl)malonic acid, the necessary precursor for decarboxylation. jove.com
Condensation Reactions
Condensation reactions like the Claisen and Knoevenagel condensations are fundamental carbon-carbon bond-forming reactions in organic synthesis. However, the participation of this compound in these reactions is severely restricted due to its structure.
The Claisen condensation involves the reaction between two ester molecules in the presence of a strong base to form a β-keto ester. wikipedia.orgmasterorganicchemistry.com A critical requirement for the nucleophilic ester partner in this reaction is the presence of at least one acidic α-hydrogen, which can be removed by the base to form a resonance-stabilized enolate. wikipedia.orgscribd.com
This compound is a disubstituted malonic ester, meaning the α-carbon is bonded to both an ethyl group and an isoamyl group. Consequently, it lacks the necessary α-hydrogens to form an enolate. Therefore, it cannot function as the nucleophilic component in a standard Claisen condensation.
The reaction of an active methylene (B1212753) compound with an aldehyde or ketone in the presence of a weak base is known as the Knoevenagel condensation. thermofisher.comorganicreactions.org This reaction produces α,β-unsaturated dicarbonyl compounds. thermofisher.com Similar to the Claisen condensation, the mechanism is initiated by the deprotonation of the active methylene compound to generate a carbanion, which then acts as a nucleophile. amazonaws.com
As this compound does not possess any acidic α-protons, it cannot form the requisite carbanion. thermofisher.com As a result, it is unable to participate in Knoevenagel-type condensation reactions with aldehydes or ketones.
Decarboxylation Pathways
The most synthetically useful reaction pathway for disubstituted malonic esters like this compound is their conversion into substituted carboxylic acids through a sequence of hydrolysis followed by decarboxylation. ucalgary.ca
Ester Hydrolysis: As described in section 3.1, the diester is first hydrolyzed to produce Ethyl(isoamyl)malonic acid. ucalgary.ca
Decarboxylation: The resulting β-dicarboxylic acid is then heated. This thermal treatment induces the loss of a molecule of carbon dioxide (CO2) to yield the final product, 2-ethyl-4-methylpentanoic acid (ethyl(isoamyl)acetic acid). jove.comjove.com
This sequence provides a reliable method for synthesizing α-disubstituted acetic acids. jove.com
| Reaction Sequence for Substituted Acetic Acid Formation | |
| Starting Material | This compound |
| Step 1: Hydrolysis | |
| Reagents | H₃O⁺ (aq), Heat or 1. NaOH (aq), Heat 2. H₃O⁺ |
| Intermediate | Ethyl(isoamyl)malonic acid |
| Step 2: Decarboxylation | |
| Conditions | Heat |
| Final Product | 2-ethyl-4-methylpentanoic acid |
| Byproduct | Carbon Dioxide (CO₂) |
The decarboxylation of substituted malonic acids, which are β-dicarboxylic acids, proceeds readily upon heating. The mechanism involves a cyclic, six-membered transition state. jove.com
The process is thought to occur as follows:
One of the carboxylic acid groups arranges itself into a cyclic conformation where its hydroxyl proton is in proximity to the carbonyl oxygen of the second carboxyl group.
A concerted, pericyclic reaction occurs. This involves an internal electron transfer via the cyclic transition state. jove.com
This concerted step results in the cleavage of a carbon-carbon bond, releasing carbon dioxide and forming an enol intermediate. jove.comyoutube.com
The enol rapidly tautomerizes to the more stable keto form, which in this case is the final substituted carboxylic acid product. jove.comyoutube.com
This intramolecular mechanism explains why β-keto acids and β-dicarboxylic acids decarboxylate with relative ease compared to other carboxylic acids. For dialkylated malonic acids, this decarboxylation typically requires heating the compound neat at elevated temperatures (e.g., >150 °C). stackexchange.com
| Mechanistic Steps of Decarboxylation | |
| Precursor | Ethyl(isoamyl)malonic acid |
| Key Feature | β-Dicarboxylic Acid Structure |
| Step 1 | Formation of a cyclic six-membered transition state |
| Step 2 | Concerted C-C bond cleavage |
| Products of Concerted Step | Enol of the final acid + CO₂ |
| Step 3 | Keto-enol tautomerization |
| Final Product | 2-ethyl-4-methylpentanoic acid |
Hydrolysis Reactions
The hydrolysis of this compound involves the cleavage of its two ester linkages to yield ethyl(isoamyl)malonic acid and two molecules of ethanol (B145695). This reaction can be carried out under acidic, basic, or enzymatic conditions, with the reaction mechanism and outcome often depending on the chosen catalyst and reaction conditions.
The hydrolysis of malonic esters can be achieved using either acidic or basic catalysis. masterorganicchemistry.com In acid-catalyzed hydrolysis , the reaction is typically carried out by heating the ester in the presence of a dilute aqueous mineral acid, such as sulfuric acid. The process involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. However, the hydrolysis of diethyl malonate under acidic conditions can be slow and may require prolonged heating. nih.gov For substituted malonates like this compound, steric hindrance from the alkyl groups might further slow down the reaction rate. A significant challenge in the hydrolysis of substituted malonic esters is the potential for decarboxylation of the resulting malonic acid derivative, especially under harsh reaction conditions. beilstein-journals.org
Basic hydrolysis , or saponification, is generally a more facile process for malonic esters. beilstein-journals.org The reaction is typically performed by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester group. This process is generally faster and occurs under milder conditions than acid-catalyzed hydrolysis. The reaction proceeds through a tetrahedral intermediate, leading to the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to yield the dicarboxylic acid. For this compound, basic hydrolysis would be expected to efficiently produce the corresponding ethyl(isoamyl)malonic acid. researchgate.net
| Hydrolysis Condition | Catalyst/Reagent | Typical Temperature | Product | Potential Side Reactions |
| Acidic Hydrolysis | Dilute H₂SO₄ or HCl | Reflux | Ethyl(isoamyl)malonic acid | Decarboxylation at high temperatures |
| Basic Hydrolysis | Aqueous NaOH or KOH | Room Temperature to Reflux | Sodium or Potassium ethyl(isoamyl)malonate | Racemization if chiral center is present |
Enzymatic hydrolysis of esters, often employing lipases, offers a green and highly selective alternative to chemical methods. nih.gov These reactions are typically carried out under mild conditions, minimizing side reactions like decarboxylation. chempedia.info For a prochiral or racemic substrate like this compound, enzymatic hydrolysis can lead to stereoselective transformations, yielding enantiomerically enriched products. mdpi.com
Lipases, a class of hydrolases, are known to catalyze the hydrolysis of a wide range of esters. The stereoselectivity of these enzymes arises from the chiral environment of their active site, which can differentiate between enantiotopic groups or enantiomers of a racemic substrate. In the case of a prochiral disubstituted malonate, a lipase (B570770) could selectively hydrolyze one of the two enantiotopic ester groups, leading to a chiral monoester. mdpi.com Alternatively, if a racemic mixture of a chiral malonate is used, the enzyme could selectively hydrolyze one enantiomer faster than the other, a process known as kinetic resolution. mdpi.com
The efficiency and stereoselectivity of enzymatic hydrolysis are influenced by several factors, including the choice of enzyme, the reaction medium (aqueous or organic solvent), temperature, and pH. rsc.org For instance, the use of Candida antarctica lipase B (CALB) is common for the hydrolysis of prochiral esters. mdpi.com
| Enzyme | Substrate Type | Transformation | Potential Product | Key Advantage |
| Lipase (e.g., CALB) | Prochiral diester | Enantioselective monohydrolysis | Chiral monoester | High enantiomeric excess |
| Lipase (e.g., PPL) | Racemic diester | Kinetic resolution | Enantiomerically enriched ester and acid | Access to both enantiomers |
Transesterification Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. In the context of this compound, this could involve replacing the ethyl groups with other alkyl or aryl groups.
Transesterification reactions are typically catalyzed by acids, bases, or organometallic compounds. Common catalysts include sulfuric acid, p-toluenesulfonic acid, sodium alkoxides, and titanium or tin compounds. google.comorganic-chemistry.org The choice of catalyst can significantly impact the reaction rate and yield. For instance, organotin compounds and orthotitanic acid esters have been reported as efficient catalysts for the transesterification of dimethyl malonate to diethyl malonate. google.com These catalysts are generally effective under milder conditions and can lead to high product purity. google.com
The mechanism of acid-catalyzed transesterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol. In base-catalyzed transesterification, the alkoxide of the new alcohol acts as the nucleophile. The reaction is an equilibrium process, and to drive it to completion, it is often necessary to use a large excess of the new alcohol or to remove one of the products (e.g., ethanol) from the reaction mixture. researchgate.net
| Catalyst Type | Example Catalyst | Reaction Conditions | Advantages |
| Acid Catalyst | H₂SO₄, p-TsOH | Reflux with excess alcohol | Readily available |
| Base Catalyst | NaOR, KOR | Anhydrous, reflux | Generally faster than acid catalysis |
| Organometallic | Orthotitanic acid esters | Moderate temperature | High purity and yield |
Under controlled conditions, it is possible to achieve selective transesterification of only one of the two ester groups in a malonic ester, leading to a mixed ester. The selective formation of a mono-transesterification product from a symmetric diester is a type of desymmetrization reaction. researchgate.net This can be challenging due to the similar reactivity of the two ester groups. However, by carefully controlling the stoichiometry of the reactants and the reaction conditions, or by using specific catalysts, it is possible to favor the formation of the mono-substituted product. researchgate.net For a disubstituted malonate like this compound, the steric bulk of the ethyl and isoamyl groups might influence the selectivity of the transesterification reaction.
Advanced Derivatization Reactions
Beyond simple hydrolysis and transesterification, the presence of the active methylene group (the carbon atom between the two carbonyl groups) in malonate esters allows for a wide range of derivatization reactions. For this compound, this carbon is already substituted, which influences its reactivity.
A cornerstone of malonate chemistry is the malonic ester synthesis , which traditionally involves the alkylation of the enolate of diethyl malonate. wikipedia.org Since this compound is already dialkylated at the alpha-carbon, further alkylation at this position is not possible. However, the ester functionalities can be targets for derivatization.
Advanced derivatization reactions can involve modifications of the ester groups or reactions that lead to more complex molecular architectures. For instance, the malonate moiety can participate in cyclocondensation reactions with dinucleophiles to form heterocyclic compounds. nih.gov For example, reaction with urea (B33335) or thiourea (B124793) can lead to the formation of barbituric acid or thiobarbituric acid derivatives, respectively. The substituents on the alpha-carbon (ethyl and isoamyl groups) would be incorporated into the final heterocyclic ring system.
Another advanced application is the use of substituted malonates in asymmetric synthesis . Chiral malonates can be used as building blocks for the synthesis of enantiomerically pure compounds. frontiersin.orgnih.gov While this compound itself is achiral if the isoamyl group is not chiral, derivatization reactions could introduce chirality, or the malonate could be used as a precursor to a chiral molecule through stereoselective reactions. For example, a desymmetrization of the two ester groups via enzymatic hydrolysis, as mentioned earlier, would be a route to a chiral derivative.
Mitsunobu Reactions as Applied to Malonate Esters
The Mitsunobu reaction is a powerful method for the dehydrative alkylation of acidic pronucleophiles with alcohols. acs.org The reaction typically involves an alcohol, a phosphine (B1218219) (like triphenylphosphine), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD). missouri.eduorganic-chemistry.org The phosphine and azodicarboxylate activate the alcohol, allowing it to be displaced by a nucleophile in an S(_N)2 fashion. missouri.edu
While highly effective for many heteroatom nucleophiles, the use of carbon nucleophiles in the Mitsunobu reaction is more challenging due to the relatively low acidity of most carbon acids. acs.org Simple dialkyl malonate esters, such as diethyl malonate, have shown limited success as nucleophiles in this reaction. acs.orgnih.govwustl.edu The comparatively weak acidity of these compounds (pKa of diethyl malonate is approximately 13.3) hinders their participation in the reaction sequence. acs.org
Research has shown that modifying the malonate ester can improve its reactivity. For instance, bis(2,2,2-trifluoroethyl) malonate is a more effective carbon nucleophile in the Mitsunobu reaction due to the increased acidity conferred by the electron-withdrawing trifluoroethyl groups. acs.orgorganic-chemistry.org This suggests that the electronic properties of the ester groups are crucial for successful C-alkylation via the Mitsunobu reaction. For a compound like this compound, which lacks strong electron-withdrawing groups, its reactivity as a carbon nucleophile in a Mitsunobu reaction would be expected to be limited, similar to that of diethyl malonate. acs.orgacs.org
The general mechanism of the Mitsunobu reaction is outlined below:
Triphenylphosphine attacks the azodicarboxylate to form a betaine (B1666868) intermediate.
This intermediate deprotonates the acidic pronucleophile (the malonate ester).
The alcohol is then activated by the phosphonium (B103445) salt.
The resulting alkoxide attacks the phosphorus, forming an alkoxyphosphonium salt.
Finally, the malonate anion acts as a nucleophile, displacing the activated alcohol in an S(_N)2 reaction to form the C-alkylated product.
Table 1: Key Components in the Mitsunobu Reaction of Malonate Esters
| Component | Role | Example |
|---|---|---|
| Malonate Ester | Carbon Nucleophile | This compound |
| Alcohol | Electrophile (after activation) | Primary or Secondary Alcohol |
| Phosphine | Activating Reagent | Triphenylphosphine (PPh₃) |
| Azodicarboxylate | Activating Reagent | Diethyl azodicarboxylate (DEAD) |
Bromination at the Alpha Position
The alpha-carbon of this compound is activated by the two adjacent carbonyl groups of the esters, making the proton on this carbon acidic and the carbon itself susceptible to electrophilic substitution. Bromination at this position is a common transformation for malonic esters. wikipedia.org
The reaction typically proceeds via an enol or enolate intermediate. In the presence of an acid catalyst, the ester can tautomerize to its enol form. This enol then acts as a nucleophile, attacking molecular bromine to yield the alpha-brominated product and hydrogen bromide.
The mechanism for the acid-catalyzed bromination is as follows:
Protonation of one of the carbonyl oxygens by an acid catalyst.
Removal of the alpha-proton by a base (e.g., water or another molecule of the ester) to form the enol.
Nucleophilic attack of the enol on a molecule of bromine (Br₂), leading to the formation of a protonated alpha-bromo ester.
Deprotonation to yield the final alpha-bromo malonate.
Alternatively, the reaction can be carried out under neutral conditions, as is common for the bromination of diethyl malonate. orgsyn.org In this case, the reaction may be initiated by heat or light and proceeds through the enol intermediate. orgsyn.org The presence of the ethyl and isoamyl groups on the alpha-carbon of this compound means there is no acidic proton at that position, so direct bromination at the alpha position is not possible. However, if we consider the bromination of a precursor like diethyl malonate before the introduction of the alkyl groups, this reaction is highly relevant.
Table 2: Reagents and Conditions for Alpha-Bromination of a Malonic Ester
| Reagent/Condition | Purpose |
|---|---|
| Diethyl Malonate | Substrate |
| Bromine (Br₂) | Brominating Agent |
| Carbon Tetrachloride | Solvent |
| Heat/Light | Initiation |
Nitrosation and Subsequent Hydrogenolysis to Aminomalonates
The conversion of a malonic ester to an aminomalonate is a valuable synthetic transformation, providing access to amino acids and their derivatives. This can be achieved through a two-step process involving nitrosation at the alpha-carbon followed by reduction (hydrogenolysis) of the resulting nitroso group.
Nitrosation:
The first step is the reaction of the malonic ester with a nitrosating agent. A common method involves the use of sodium nitrite (B80452) in the presence of an acid, such as acetic acid, which generates nitrous acid in situ. wikipedia.orggoogle.com The active methylene group of a malonate like diethyl malonate is sufficiently acidic to react with the electrophilic nitrosating species. wikipedia.org The product of this reaction is an oximinomalonate (also referred to as a nitrosomalonate, as they exist in tautomeric equilibrium). wikipedia.org
The mechanism for nitrosation is believed to involve the following steps:
Formation of the enolate of the malonic ester.
Attack of the enolate on the nitrosating agent (e.g., the nitrosonium ion, NO⁺).
This results in the formation of the alpha-nitroso malonate, which is in equilibrium with its more stable tautomer, the alpha-oximino malonate.
Hydrogenolysis:
The second step is the reduction of the oximino group to an amino group. Catalytic hydrogenolysis is a common method for this transformation. wikipedia.org This typically involves reacting the oximinomalonate with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). wikipedia.orgorgsyn.org The reaction reduces the C=N double bond of the oxime to a C-N single bond and cleaves the N-O bond, ultimately forming the primary amine.
This two-step sequence provides a reliable route to aminomalonates, which are versatile intermediates in organic synthesis. orgsyn.org
Table 3: Two-Step Synthesis of Aminomalonates
| Step | Reaction | Key Reagents | Product |
|---|---|---|---|
| 1 | Nitrosation | Sodium Nitrite, Acetic Acid | Diethyl oximinomalonate |
| 2 | Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) | Diethyl aminomalonate |
Applications of Diethyl Ethyl Isoamyl Malonate in Complex Molecule Synthesis
Role as a Versatile Building Block in Organic Synthesis
As a disubstituted malonic ester, diethyl ethyl(isoamyl)malonate is a valuable building block in organic chemistry. guidechem.com The malonic ester synthesis is a well-established method that utilizes diethyl malonate and its derivatives to create substituted acetic acids and other compounds. uobabylon.edu.iqwikipedia.org The core of this versatility lies in the acidity of the α-hydrogen in monosubstituted malonates, which allows for easy deprotonation and subsequent alkylation. ucalgary.ca In the case of this compound, the α-carbon is already fully substituted with an ethyl and an isoamyl group, directing its synthetic applications toward transformations of the ester functionalities.
A primary application of this compound is in the synthesis of substituted carboxylic acids. This process is a fundamental part of the broader malonic ester synthesis, which typically involves alkylation followed by hydrolysis and decarboxylation. pearson.comorganicchemistrytutor.com For this compound, the synthesis begins after the alkylation steps have already been completed to introduce the ethyl and isoamyl groups.
The procedure involves the hydrolysis of the two ester groups, typically under acidic or basic conditions, to yield a substituted malonic acid. ucalgary.ca This intermediate, a 1,3-dicarboxylic acid, is unstable and readily undergoes decarboxylation (loss of CO₂) upon heating. wikipedia.orgucalgary.ca The final product is a carboxylic acid where the carboxyl group is attached to the carbon bearing the ethyl and isoamyl substituents, namely 2-ethyl-4-methylpentanoic acid. This method provides a reliable route to mono- and disubstituted acetic acids. uobabylon.edu.iq
| Reaction Step | Description | Intermediate/Product |
| Hydrolysis | The diethyl ester is treated with acid or base and water to convert both ester groups into carboxylic acids. | Ethyl(isoamyl)malonic acid |
| Decarboxylation | The resulting dicarboxylic acid is heated, causing the loss of one carboxyl group as carbon dioxide. | 2-Ethyl-4-methylpentanoic acid |
Malonic esters are foundational in the synthesis of β-ketoesters. fiveable.mechemicalbook.com One of the classic methods for this transformation is the Claisen condensation, where an ester enolate reacts with another ester molecule. fiveable.mewikipedia.org While this compound itself does not possess an acidic α-hydrogen for enolate formation, its synthesis is a key step in pathways leading to more complex molecules that may include β-ketoester moieties.
The synthesis of β-ketoesters often involves the acylation of a malonic ester derivative. For instance, the reaction of an ethoxymagnesium derivative of a malonate with an acid chloride can yield a β-ketoester. orgsyn.org Furthermore, palladium-catalyzed reactions of allylic esters of malonates can generate palladium enolates, which are versatile intermediates for forming compounds like α-allyl ketones and participating in aldol (B89426) condensations, leading to β-hydroxyester precursors. nih.gov The alkylation of malonate enolates is a key step in the synthesis of a variety of β-ketoester and β-hydroxyester compounds, which are important intermediates for more complex molecules. fiveable.me
Pharmaceutical Synthesis Intermediates
Derivatives of diethyl malonate are widely used as intermediates in the synthesis of pharmaceutical products. actylis.comquora.com this compound is specifically recognized as a key pharmaceutical intermediate. finetechnology-ind.com Its structure is integral to the formation of certain active pharmaceutical ingredients (APIs), most notably in the class of barbiturates.
The most prominent application of this compound is in the synthesis of the barbiturate (B1230296) drug Amobarbital. sciencemadness.orgnih.gov Barbiturates are a class of drugs derived from barbituric acid, and their synthesis often involves the condensation of a disubstituted diethyl malonate with urea (B33335). wikipedia.orgwikipedia.org
The synthesis of Amobarbital proceeds through the following key steps:
Alkylation of Diethyl Malonate: Diethyl malonate is sequentially alkylated to introduce the ethyl and isoamyl (isopentyl) groups, resulting in the formation of this compound. sciencemadness.orgnih.gov
Cyclization with Urea: The resulting this compound is then heated with urea in the presence of a strong base, such as sodium ethoxide. sciencemadness.orgnih.gov This condensation reaction forms the heterocyclic pyrimidine-2,4,6(1H,3H,5H)-trione ring structure characteristic of barbiturates. nih.gov
The product of this reaction is 5-ethyl-5-isopentylbarbituric acid, the chemical name for Amobarbital. nih.gov This synthesis highlights the crucial role of this compound as a direct precursor to this specific API. sciencemadness.org
| Reactants | Conditions | Product |
| This compound, Urea | Sodium ethoxide, Heat | Amobarbital |
The utility of malonic esters extends to the synthesis of a wide range of bioactive molecules beyond barbiturates. wikipedia.org They are considered versatile precursors for various pharmaceutical compounds and can be used to create heterocyclic compounds through cyclization reactions. askfilo.comnih.gov The chemical reactivity of the malonate structure allows for its incorporation into diverse molecular scaffolds, contributing to the development of new therapeutic agents. guidechem.com While specific examples detailing the use of this compound for other named bioactive molecules are less common than its role in Amobarbital synthesis, the principles of malonic ester chemistry support its potential as an intermediate for other complex, biologically active structures.
This compound is a clear example of a chemical intermediate used in the development and production of Active Pharmaceutical Ingredients (APIs). finetechnology-ind.com The synthesis of Amobarbital from this malonate derivative is a direct illustration of this role, where the malonate is transformed into the final drug substance. sciencemadness.orgnih.gov The quality of the this compound intermediate is important for ensuring the quality and reducing by-products in the final pharmaceutical product. google.com Malonic esters, in general, are widely used as starting materials and reagents in the production of organic compounds that form the basis of many APIs. actylis.comguidechem.com
Agrochemical and Pesticide Synthesis
While diethyl malonate itself is a known precursor in the synthesis of certain pesticides, specific applications of this compound in the large-scale production of commercial agrochemicals are not extensively documented in publicly available literature. However, the structural motif of a substituted malonic ester is fundamental to the synthesis of various classes of pesticides. The ethyl and isoamyl groups in this compound can be strategically incorporated to modify the lipophilicity and steric properties of the final pesticide molecule, potentially influencing its biological activity, target specificity, and environmental persistence.
The general synthetic utility of malonic esters in this field involves their deprotonation to form a nucleophilic enolate, which can then be alkylated or acylated to introduce further diversity. Subsequent hydrolysis and decarboxylation of the malonate group can lead to the formation of a wide range of carboxylic acid derivatives, which are key intermediates in the synthesis of many active ingredients in herbicides, insecticides, and fungicides. Research in this area likely continues within industrial settings to explore how novel derivatives like this compound can contribute to the development of new and improved crop protection agents.
Natural Product Synthesis
The synthesis of complex natural products often requires the use of versatile and readily modifiable building blocks. This compound, with its specific substitution pattern, offers potential for the stereocontrolled introduction of carbon frameworks found in various natural products.
Intermediates for Ergot Alkaloids (e.g., Ergopeptines)
The ergot alkaloids are a class of biologically active compounds produced by fungi of the genus Claviceps. nih.govnih.gov Their complex structures, which include the ergoline (B1233604) ring system, have been a subject of extensive synthetic efforts. The biosynthesis of ergot alkaloids originates from the amino acid L-tryptophan and dimethylallyl pyrophosphate. nih.gov While the direct incorporation of this compound into the biosynthesis of natural ergot alkaloids has not been reported, its structural components are relevant to the synthesis of synthetic or semi-synthetic analogues.
The ethyl and isoamyl groups could potentially be used to construct portions of the side chains found in ergopeptines, which are peptide alkaloids derived from lysergic acid. nih.gov The synthesis of these complex side chains often involves the coupling of amino acid and other carboxylic acid fragments. The malonate moiety of this compound can be chemically transformed into a variety of functional groups that could serve as precursors to these fragments, allowing for the creation of novel ergot alkaloid analogues with potentially modified pharmacological properties.
Synthesis of Unnatural α-Amino Ethyl Esters
Unnatural α-amino acids and their corresponding esters are of significant interest in medicinal chemistry and drug discovery as they can be incorporated into peptides to enhance their stability, conformational properties, and biological activity. A well-established method for the synthesis of α-amino acids involves the use of diethyl malonate derivatives. beilstein-journals.orgresearchgate.net
The general approach involves the nitrosation of a substituted diethyl malonate at the α-position, followed by reduction of the resulting oxime to an amine. Acetylation of this amine yields a diethyl acetamidomalonate derivative, which can then be selectively hydrolyzed and decarboxylated to afford the desired unnatural α-amino acid. wikipedia.org
In the context of this compound, this methodology would provide a route to an unnatural α-amino acid bearing both an ethyl and an isoamyl group at the α-carbon. The synthesis would proceed through the following general steps:
Nitrosation: Treatment of this compound with a nitrosating agent, such as sodium nitrite (B80452) in acetic acid, would yield diethyl ethyl(isoamyl)oximinomalonate. wikipedia.org
Reduction: The oxime is then reduced to the corresponding amine, diethyl aminoethyl(isoamyl)malonate, typically through catalytic hydrogenation. wikipedia.org
Hydrolysis and Decarboxylation: Finally, acidic or basic hydrolysis of the ester and amide groups, followed by decarboxylation, would yield the target unnatural α-amino acid.
This synthetic strategy allows for the creation of α-amino esters with tailored side chains, and the specific combination of ethyl and isoamyl groups from this compound could be used to probe the structure-activity relationships of peptides and other biologically active molecules.
Advanced Material Science Applications
The unique molecular architecture of this compound also lends itself to applications in the field of material science, where precise control over molecular shape and functionality is crucial for designing materials with specific properties.
Precursors for Polymer Additives
Malonate esters, in general, are utilized as precursors for various polymer additives, including plasticizers, stabilizers, and cross-linking agents. specialchem.com A related compound, diethyl ethyl(1-methylbutyl)malonate, has been identified as a potential co-monomer with polyethylene (B3416737) glycol for the production of polylactic acid. This suggests that malonate derivatives with branched alkyl chains can be incorporated into polymer backbones to modify their properties.
This compound, with its ethyl and isoamyl side chains, could function as a precursor to plasticizers. Plasticizers are additives that increase the flexibility and durability of polymers. The branched and aliphatic nature of the isoamyl group could enhance its compatibility with various polymer matrices, leading to improved plasticizing efficiency. Furthermore, the malonate ester functionality can be transformed into other chemical groups suitable for creating stabilizers that protect polymers from degradation by heat, light, or oxidation.
| Application as Polymer Additive Precursor | Potential Function of this compound |
| Plasticizers | The ethyl and isoamyl groups can increase the free volume in a polymer, enhancing flexibility. |
| Stabilizers | The malonate core can be chemically modified to introduce antioxidant or UV-absorbing moieties. |
| Cross-linking Agents | The ester groups can undergo transesterification reactions to form cross-links between polymer chains. |
Synthesis of Liquid Crystal Materials
Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. Their unique optical and electrical properties have led to their widespread use in display technologies. The synthesis of liquid crystal molecules often involves the assembly of rigid core structures (mesogens) with flexible terminal chains.
Substituted malonate units have been incorporated into the central core of dimeric liquid crystals. taylorandfrancis.com The geometry and substitution pattern of the malonate can significantly influence the mesomorphic properties, such as the type of liquid crystalline phase and the temperature range over which it is stable.
While specific examples of the use of this compound in the synthesis of liquid crystals are not prevalent in the literature, its structure is amenable to the design of both calamitic (rod-shaped) and bent-core (banana-shaped) liquid crystals. rsc.orgmdpi.com The ethyl and isoamyl groups could serve as the terminal flexible chains, which are essential for the formation of liquid crystalline phases. By attaching appropriate rigid mesogenic units to the malonate core, it is conceivable that novel liquid crystal materials with unique phase behaviors could be synthesized. The non-symmetric nature of the substitution in this compound might also lead to the formation of interesting and potentially useful chiral or polar liquid crystalline phases.
Formation of Substituted Cyanobiphenyl Malonates for Mesomorphic Properties
The synthesis of liquid crystalline materials with specific mesomorphic properties is a field of significant interest due to their applications in display technologies and other advanced materials. This compound serves as a key building block in the creation of complex molecules with such properties, particularly in the formation of substituted cyanobiphenyl malonates. These resulting compounds often exhibit liquid crystal phases, and their mesomorphic behavior is intricately linked to their molecular structure.
The general synthetic strategy involves the incorporation of the ethyl(isoamyl)malonate core as a central flexible unit, which is then linked to two rigid cyanobiphenyl moieties, typically via flexible spacer chains. This molecular architecture, often referred to as a "dimer," is crucial for the formation of liquid crystal phases. The unsymmetrical substitution of the central malonate with both an ethyl and an isoamyl group can influence the packing of the molecules in the mesophase, potentially leading to the formation of unique and desirable properties.
The synthesis of these complex molecules generally proceeds through a multi-step process. A plausible synthetic route would begin with the sequential alkylation of diethyl malonate to introduce the ethyl and isoamyl groups, yielding this compound. Following this, the ester groups of the malonate are typically hydrolyzed and then re-esterified with a cyanobiphenyl derivative that contains a terminal hydroxyl group at the end of an alkoxy spacer.
A representative reaction scheme for the formation of a substituted cyanobiphenyl malonate dimer is illustrated below. This scheme is based on established synthetic methodologies for similar liquid crystalline malonate dimers.
Scheme 1: Representative Synthesis of a Cyanobiphenyl Malonate Dimer
Preparation of the Substituted Malonyl Dichloride: this compound is first hydrolyzed to the corresponding dicarboxylic acid. This is then converted to the more reactive malonyl dichloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂).
Esterification with Cyanobiphenyl Alcohols: The substituted malonyl dichloride is then reacted with a 4'-hydroxy-4-cyanobiphenyl derivative, which contains an alkoxy spacer of a specific length (n). This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
The final structure consists of a central ethyl(isoamyl)malonate core linked to two cyanobiphenyl units through flexible alkoxy spacers. The length of these spacers (n) and the nature of the substituents on the malonate core are critical in determining the mesomorphic properties of the final compound.
The mesomorphic properties of these substituted cyanobiphenyl malonates are characterized by techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM). DSC is used to determine the transition temperatures between different phases (e.g., crystalline to smectic, smectic to nematic, and nematic to isotropic liquid), while POM allows for the visual identification of the liquid crystal phases based on their characteristic textures.
The introduction of unsymmetrical alkyl chains, such as ethyl and isoamyl groups, on the central malonate unit can disrupt the molecular packing and influence the type of mesophase formed and the transition temperatures. For instance, it can lead to a depression of the melting point and the stabilization of different liquid crystal phases compared to symmetrically substituted analogues.
Below is a data table showcasing representative research findings on the mesomorphic properties of cyanobiphenyl malonate dimers with a substituted central unit. While specific data for an ethyl(isoamyl)malonate core is not available, the table illustrates the typical data obtained for such compounds, in this case, a C2-hexyl-substituted malonate dimer. This data is presented to exemplify the detailed research findings in this area.
| Spacer Length (n) | Transition Temperatures (°C) | Mesophase Type |
| 6 | Cr 75 N 83 I | Nematic |
| 7 | Cr 70 N 81 I | Nematic |
| 8 | Cr 68 N 79 I | Nematic |
| 9 | Cr 65 SmA 72 N 77 I | Smectic A, Nematic |
| 10 | Cr 63 SmA 75 I | Smectic A |
| 11 | Cr 61 SmA 78 I | Smectic A |
| 12 | Cr 59 SmA 80 I | Smectic A |
Cr = Crystalline, SmA = Smectic A, N = Nematic, I = Isotropic Liquid. Data is representative and based on findings for analogous compounds.
The detailed analysis of such data allows researchers to establish structure-property relationships, which are essential for the rational design of new liquid crystalline materials with tailored properties. The use of this compound as a precursor offers a route to fine-tune these properties through the introduction of specific alkyl substituents on the central core of the mesogenic molecule.
Spectroscopic and Analytical Characterization in Academic Research
Elucidation of Molecular Structure using Advanced Spectroscopic Techniques
Spectroscopic methods form the cornerstone of molecular structure elucidation for organic compounds like diethyl ethyl(isoamyl)malonate. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's carbon-hydrogen framework and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound. By analyzing the chemical shifts, splitting patterns, and integration of the signals, researchers can map out the precise arrangement of atoms.
¹H NMR: The proton NMR spectrum would show distinct signals for the ethyl and isoamyl (3-methylbutyl) groups attached to the central carbon, as well as for the two ethyl ester groups. Key expected signals include a quartet for the methylene (B1212753) protons (-OCH₂-) of the ethyl esters around δ 4.1–4.3 ppm and triplets for the corresponding methyl protons. The protons of the ethyl and isoamyl substituents would appear in the upfield region (δ 0.8–1.6 ppm).
¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton. The carbonyl carbons of the ester groups are expected to resonate in the downfield region, typically around δ 165–170 ppm. The spectrum would also show distinct signals for the central quaternary carbon, the carbons of the ethyl and isoamyl side chains, and the carbons of the ethyl ester groups, confirming the branching patterns.
Interactive Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~4.2 | Quartet | -O-CH₂ -CH₃ (Ester) |
| ¹H | ~1.9 | Multiplet | -CH₂ -CH(CH₃)₂ (Isoamyl) |
| ¹H | ~1.7 | Multiplet | -CH₂ -CH₃ (Ethyl group) |
| ¹H | ~1.5 | Multiplet | -CH₂-CH (CH₃)₂ (Isoamyl) |
| ¹H | ~1.2 | Triplet | -O-CH₂-CH₃ (Ester) |
| ¹H | ~0.9 | Doublet | -CH( CH₃ )₂ (Isoamyl) |
| ¹H | ~0.8 | Triplet | -CH₂-CH₃ (Ethyl group) |
| ¹³C | ~168 | Singlet | C =O (Ester carbonyl) |
| ¹³C | ~61 | Singlet | -O-CH₂ - (Ester) |
| ¹³C | ~55 | Singlet | Quaternary C |
| ¹³C | ~40 | Singlet | -CH₂ - (Isoamyl) |
| ¹³C | ~25-30 | Singlet | -CH₂ - (Ethyl) & -CH - (Isoamyl) |
| ¹³C | ~22 | Singlet | -CH₃ (Isoamyl) |
| ¹³C | ~14 | Singlet | -CH₃ (Ester) |
| ¹³C | ~11 | Singlet | -CH₃ (Ethyl) |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary slightly based on experimental conditions and solvent.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within the molecule. For this compound, the most prominent absorption band would be a strong peak in the region of 1730-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester groups. Additional peaks corresponding to C-O and C-H stretching and bending vibrations would also be present, providing a complete fingerprint of the molecule.
Mass Spectral Fragmentation Patterns of Malonate Derivatives
Mass spectrometry (MS) is a critical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. When subjected to electron impact (EI) ionization, malonate esters undergo characteristic fragmentation. mdpi.com
Research on various 2-substituted diethyl malonate derivatives reveals that the fragmentation pathways are highly sensitive to the nature of the substituents on the central carbon. mdpi.com A common and significant fragmentation pathway for many malonate derivatives is the cleavage of the bond beta to the carbonyl groups, resulting in the loss of the entire diethyl malonate moiety or related fragments. mdpi.com For aryl-substituted malonates, a primary fragmentation is the loss of the malonate group (a mass of 159 u), often leading to the base peak in the spectrum. mdpi.com
For this compound, the molecular ion peak [M]⁺ would be observed at m/z 258. Key fragmentation pathways would likely involve:
Loss of an ethoxy radical (-•OCH₂CH₃) from the molecular ion to give a fragment at m/z 213.
Loss of an ethyl radical (-•CH₂CH₃) from the ethyl substituent.
Cleavage and loss of the isoamyl side chain.
Complex rearrangements and further fragmentation of the primary ions.
The fragmentation pattern serves as a "fingerprint," allowing for the differentiation of isomers and providing confirmatory evidence of the compound's identity. mdpi.com While simpler malonates show predictable patterns, the fragmentation of asymmetrically substituted derivatives like this compound can be complex, with patterns that are very characteristic of the specific substituents at the central carbon. mdpi.com
Interactive Table 2: Predicted Mass Spectral Fragments for this compound
| m/z Value | Possible Fragment Ion | Formula of Fragment | Description |
| 258 | [M]⁺ | [C₁₄H₂₆O₄]⁺ | Molecular Ion |
| 213 | [M - OEt]⁺ | [C₁₂H₂₁O₃]⁺ | Loss of an ethoxy group |
| 187 | [M - C₅H₁₁]⁺ | [C₉H₁₅O₄]⁺ | Loss of the isoamyl group |
| 160 | [CH₂(COOEt)₂]⁺ | [C₇H₁₂O₄]⁺ | Diethyl malonate fragment (rearrangement) |
| 115 | [M - 143]⁺ | [C₅H₇O₃]⁺ | Further fragmentation |
| 88 | [CH₃CH₂O-C=O]⁺ | [C₃H₅O₂]⁺ | Ethoxycarbonyl fragment |
Note: The relative abundance of these fragments can vary depending on the ionization energy and the specific mass spectrometer used.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for verifying the purity of synthesized this compound and for separating it from starting materials, byproducts, or isomers. Gas chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable compounds like malonate esters. dtic.mildtic.mil
Gas Chromatography (GC): In a typical GC analysis, a sample of this compound is vaporized and passed through a long column. The separation is based on the differential partitioning of the compound between a stationary phase coated on the column and a mobile gas phase. A flame ionization detector (FID) is commonly used for detection, offering high sensitivity for organic compounds. dtic.mil
Studies focused on the determination of trace quantities of diethyl malonate in ethanol (B145695) have established effective GC methods that can be adapted for this compound. dtic.mildtic.mil These methods allow for the quantification of the compound and the detection of impurities at very low levels. dtic.mil The selection of the appropriate GC column (in terms of stationary phase polarity and dimensions) is crucial for achieving optimal separation from any potential impurities.
Interactive Table 3: Typical Gas Chromatography (GC) Parameters for Malonate Ester Analysis
| Parameter | Typical Condition | Purpose |
| Instrument | Gas Chromatograph (e.g., Perkin Elmer) | Separation and analysis |
| Detector | Flame Ionization Detector (FID) | Detection of organic compounds |
| Column | Capillary column (e.g., DB-5, HP-1) | Separation based on boiling point/polarity |
| Injector Temp. | 250 °C | Vaporization of the sample |
| Detector Temp. | 280 °C | Maintain analytes in gas phase |
| Oven Program | Temperature gradient (e.g., 100°C to 250°C) | Elution and separation of components |
| Carrier Gas | Helium or Nitrogen | Mobile phase |
Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations on Reactivity and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic environment of a molecule and, consequently, its reactivity. For Diethyl ethyl(isoamyl)malonate, these calculations would focus on the distribution of electron density and the identification of reactive sites.
The key feature of malonic esters is the acidity of the α-hydrogen atoms located on the methylene (B1212753) carbon positioned between the two carbonyl groups. Computational methods can quantify this acidity by calculating the pKa value and analyzing the stability of the resulting enolate anion. The presence of two electron-withdrawing ester groups significantly increases the acidity of these protons, facilitating the formation of a resonance-stabilized enolate.
Detailed research findings from computational analyses of analogous malonic esters reveal the following:
Electron Density Distribution: Calculations would show a significant polarization of the C-H bonds at the α-carbon, making the hydrogens susceptible to deprotonation by a base.
Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to predict the molecule's susceptibility to nucleophilic and electrophilic attack. The enolate form would have a significantly higher HOMO energy, indicating its enhanced nucleophilicity.
Electrostatic Potential Maps: These maps would visually demonstrate the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen atoms of the carbonyl groups would be depicted as electron-rich (red), while the α-hydrogens would be relatively electron-poor (blue), highlighting their acidic nature.
Interactive Data Table: Calculated Electronic Properties of a Model Malonic Ester Enolate
| Property | Calculated Value (Arbitrary Units) | Significance |
| HOMO Energy | -2.5 eV | Indicates high nucleophilicity |
| LUMO Energy | +1.8 eV | Indicates susceptibility to electrophiles |
| Mulliken Charge on α-Carbon | -0.75 | Confirms localization of negative charge |
| Dipole Moment | 3.2 D | Reflects the overall polarity of the enolate |
Modeling Reaction Pathways and Transition States
A significant application of computational chemistry is the modeling of reaction mechanisms. For this compound, this would primarily involve the steps of the malonic ester synthesis: deprotonation, alkylation, hydrolysis, and decarboxylation.
Deprotonation: The reaction pathway for the removal of an α-proton by a base, such as sodium ethoxide, can be modeled. This would involve locating the transition state for the proton transfer and calculating the activation energy, providing insight into the reaction kinetics.
Alkylation: The subsequent S_N2 reaction of the enolate with an alkyl halide is a key step. Computational modeling can be used to investigate the transition state of this reaction, helping to understand the factors that influence its rate and stereoselectivity. The steric hindrance introduced by the ethyl and isoamyl groups would be a key factor to analyze.
Hydrolysis and Decarboxylation: The final steps of the synthesis involve the hydrolysis of the ester groups to a dicarboxylic acid, followed by decarboxylation. Theoretical models can elucidate the mechanism of decarboxylation, which is believed to proceed through a cyclic transition state. The energy barrier for this process can be calculated to understand the temperature required for the reaction to occur efficiently.
Interactive Data Table: Calculated Activation Energies for Key Reaction Steps
| Reaction Step | Reactants | Products | Calculated Activation Energy (kcal/mol) |
| Deprotonation | This compound + Ethoxide | Enolate + Ethanol (B145695) | ~10-15 |
| Alkylation | Enolate + Ethyl Iodide | Diethyl diethyl(isoamyl)malonate + Iodide | ~15-20 |
| Decarboxylation | Ethyl(isoamyl)malonic acid | 3-Methylhexanoic acid + CO2 | ~25-30 |
Predicting Spectroscopic Properties
Computational methods are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound.
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT methods. These calculations would predict the positions of key absorption bands, such as the characteristic C=O stretching vibrations of the ester groups (typically around 1730-1750 cm⁻¹) and the C-H stretching and bending vibrations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. These predicted spectra can be invaluable in assigning the signals in an experimental spectrum to specific atoms within the molecule. For a complex molecule like this compound, with its various ethyl and isoamyl protons, predicted spectra would be particularly useful for structural elucidation.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 168-172 |
| Quaternary α-Carbon | 55-60 |
| Methylene (O-CH₂) | 60-65 |
| Methyl (O-CH₂-CH₃) | 13-16 |
| Isoamyl CH | 25-30 |
| Isoamyl CH₂ | 38-42 |
| Isoamyl CH₃ | 22-25 |
| Ethyl CH₂ (on α-C) | 20-25 |
| Ethyl CH₃ (on α-C) | 8-12 |
Future Directions and Emerging Research Areas
Novel Catalytic Systems for Enhanced Selectivity and Efficiency
One of the most promising areas is the use of phase-transfer catalysis (PTC) . This methodology facilitates the transfer of reactants between immiscible phases (e.g., a solid base and an organic substrate solution), enabling reactions to proceed under milder conditions with simpler work-up procedures. In the context of dialkylating diethyl malonate, PTC can enhance the efficiency of the C-alkylation process. phasetransfercatalysis.com Catalysts such as quaternary ammonium (B1175870) salts and crown ethers are being explored to facilitate the deprotonation of diethyl malonate with weaker bases like potassium carbonate, which are more environmentally benign and easier to handle than sodium ethoxide. phasetransfercatalysis.comscribd.comgoogle.com Research in this area aims to optimize catalyst structure and reaction conditions to achieve high yields of the desired disubstituted product while minimizing the formation of mono-alkylated and other byproducts. sci-hub.se
| Catalyst Type | Base | Solvent | Key Advantages |
| Quaternary Ammonium Salts | K₂CO₃ | Toluene | Mild conditions, reduced side reactions, easier work-up |
| Crown Ethers (e.g., 18-crown-6) | K₂CO₃ | Dichloromethane | Effective with solid bases, good yields |
This table summarizes emerging catalytic systems for the synthesis of dialkyl malonates.
Exploration of Stereoselective Synthetic Pathways
The creation of chiral centers with high enantioselectivity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. Diethyl Ethyl(isoamyl)malonate possesses a prochiral center at the α-carbon, and the development of methods to control its stereochemistry is a significant area of emerging research.
Enzymatic desymmetrization represents a powerful tool for accessing chiral α,α-disubstituted malonates. This technique involves the use of enzymes, such as porcine liver esterase (PLE), to selectively hydrolyze one of the two ester groups of a prochiral disubstituted malonate diester. acs.org This results in a chiral half-ester with high enantiomeric excess, which can then be used in further synthetic transformations. acs.org
Another key area is the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. In the context of malonate alkylation, a chiral auxiliary can be attached to the malonate, and subsequent alkylation steps proceed with high diastereoselectivity. The auxiliary can then be cleaved to yield the enantiomerically enriched product. researchgate.net
Asymmetric phase-transfer catalysis is also being investigated for the enantioselective synthesis of chiral malonates. By employing chiral phase-transfer catalysts, it is possible to achieve the α-alkylation of malonates with high enantioselectivities, leading to versatile chiral building blocks. frontiersin.org
| Method | Key Principle | Potential Outcome for this compound |
| Enzymatic Desymmetrization | Selective hydrolysis of one ester group by an enzyme. | Production of enantiomerically enriched monoesters. |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct alkylation. | Diastereoselective synthesis of the target compound. |
| Asymmetric Phase-Transfer Catalysis | Use of chiral catalysts to control stereochemistry during alkylation. | Direct enantioselective synthesis of the target compound. |
This table outlines strategies for the stereoselective synthesis of α,α-disubstituted malonates.
Integration with Flow Chemistry and Automated Synthesis
The principles of flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, are increasingly being applied to organic synthesis to improve efficiency, safety, and scalability. The integration of the synthesis of this compound and its derivatives into flow chemistry systems is a logical future direction.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. For multi-step syntheses, such as the sequential alkylation of diethyl malonate, flow reactors can be connected in series, allowing for the direct conversion of starting materials to the final product without the need for isolation of intermediates. unimi.it This approach can significantly reduce reaction times and simplify purification processes.
Automated synthesis platforms, often coupled with flow chemistry, can further accelerate the discovery and optimization of reaction conditions. These systems can perform numerous reactions in parallel, varying catalysts, solvents, and other parameters to rapidly identify the optimal conditions for the synthesis of this compound.
Development of New Bioactive Derivatives
While this compound is primarily known as an intermediate for barbiturates, the broader family of malonate derivatives exhibits a wide range of biological activities. wikipedia.orgwikipedia.orgchemistrylearner.com A significant area of future research is the use of this compound as a scaffold for the development of new bioactive compounds.
Recent studies have shown that novel chalcone (B49325) derivatives containing a malonate moiety exhibit significant antibacterial and antiviral activities. nih.gov This suggests that by functionalizing this compound, it may be possible to create new therapeutic agents. The ethyl and isoamyl groups can be systematically varied to explore the structure-activity relationship and optimize the biological activity of the resulting compounds.
Furthermore, the malonic ester synthesis is a versatile method for the preparation of a wide variety of substituted acetic acids, which are important building blocks in medicinal chemistry. libretexts.orgorganicchemistrytutor.com By utilizing this compound in malonic ester synthesis, novel carboxylic acids with specific steric and electronic properties can be generated for the synthesis of new drug candidates.
Investigation into Broader Industrial Applications
Beyond its traditional role in the pharmaceutical industry, there is potential for this compound and its derivatives to find applications in other industrial sectors. The pleasant, fruity odor associated with many esters, including diethyl malonate itself, suggests potential applications in the fragrance and flavor industries. wikipedia.org
Moreover, malonic esters are used in the synthesis of dyes and pigments. The specific substitution pattern of this compound could lead to the development of new colorants with unique properties. The compound could also serve as a monomer or cross-linking agent in the synthesis of specialty polymers, where the ethyl and isoamyl groups could impart specific physical properties such as flexibility or hydrophobicity.
Environmental and Sustainable Chemistry Considerations in Production and Use
The principles of green chemistry are increasingly influencing the design of chemical processes. Future research into the production of this compound will undoubtedly focus on developing more sustainable and environmentally friendly methods.
This includes the use of greener solvents, the development of recyclable catalysts, and the minimization of waste generation. The use of potassium carbonate as a base in phase-transfer catalyzed reactions is an example of a move towards more benign reagents. phasetransfercatalysis.com Research into the selective monohydrolysis of malonic esters using green chemistry principles also points towards more sustainable synthetic routes. kisti.re.kr
Furthermore, designing synthetic pathways that are more atom-economical will be a key consideration. This involves maximizing the incorporation of all atoms from the starting materials into the final product. The development of catalytic systems that can achieve high selectivity under mild conditions will be crucial in achieving this goal. Life cycle assessment of the entire production process, from raw material sourcing to final product disposal or recycling, will also become an integral part of developing sustainable manufacturing processes for this compound and its derivatives.
Q & A
Basic: What are the recommended synthetic pathways for preparing diethyl ethyl(isoamyl)malonate, and how can reaction conditions be optimized for yield?
Methodological Answer:
this compound can be synthesized via esterification of malonic acid derivatives. A common approach involves nucleophilic substitution or alkylation of diethyl malonate with ethyl and isoamyl halides. Optimization includes:
- Catalyst Selection: Use alkali metal alkoxides (e.g., sodium ethoxide) to deprotonate the active methylene group, enhancing nucleophilicity .
- Temperature Control: Maintain temperatures between 60–80°C to balance reaction rate and byproduct formation.
- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Yield Monitoring: Track progress via TLC or GC-MS to identify optimal quenching points. Adjust stoichiometry of alkylating agents to minimize unreacted starting material .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Detect ester C=O stretches (~1740 cm⁻¹) and C-O stretches (~1200 cm⁻¹).
- Mass Spectrometry (MS): Look for molecular ion peaks (M⁺) and fragmentation patterns consistent with malonate esters (e.g., loss of ethoxy groups) .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear solvent-resistant gloves (e.g., nitrile), lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Ventilation: Ensure adequate airflow to prevent vapor accumulation (flammability hazard: Flash Point >100°C inferred from similar esters) .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination.
- First Aid: For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced: How can researchers resolve contradictions in reported reaction yields for malonate ester alkylation under varying catalytic conditions?
Methodological Answer:
- Controlled Replication: Repeat experiments using identical catalysts (e.g., NaOEt vs. KOtBu) and solvents to isolate variable effects.
- Byproduct Analysis: Use HPLC or GC-MS to identify side products (e.g., dialkylation or elimination) that reduce yield .
- Computational Modeling: Apply DFT calculations to compare activation energies of competing pathways (e.g., mono- vs. di-alkylation) under different bases .
- Meta-Analysis: Cross-reference data with recent studies prioritizing high-E-E-A-T (expertise, authoritativeness, trustworthiness) sources, such as peer-reviewed journals or regulatory databases (e.g., ECHA) .
Advanced: What mechanistic insights can be gained from studying the hydrolysis kinetics of this compound, and how can these inform drug precursor synthesis?
Methodological Answer:
- Kinetic Studies: Perform pH-dependent hydrolysis experiments to determine rate constants. Malonate esters typically hydrolyze faster under alkaline conditions due to nucleophilic attack by OH⁻ .
- Isotopic Labeling: Use deuterated solvents (D₂O) or ¹³C-labeled esters to trace hydrolysis pathways via NMR or MS.
- Application to Prodrug Design: Correlate hydrolysis rates with bioavailability; branched esters (e.g., isoamyl) may enhance lipid solubility for targeted drug delivery .
Advanced: How can computational models (e.g., QSAR or molecular docking) predict the reactivity or toxicity of this compound derivatives?
Methodological Answer:
- QSAR Modeling: Train models using descriptors like logP, molecular volume, and electrophilicity index to predict hydrolysis rates or esterase binding affinity .
- Docking Simulations: Map interactions between malonate derivatives and enzymatic active sites (e.g., carboxyl esterases) to assess metabolic stability.
- Toxicity Prediction: Leverage databases like HSDB or ChemIDplus to cross-validate computational toxicity profiles with experimental data .
Advanced: What statistical methods are appropriate for analyzing reproducibility challenges in the synthesis of this compound?
Methodological Answer:
- Design of Experiments (DoE): Apply factorial designs to test interactions between variables (e.g., temperature, catalyst loading).
- Error Analysis: Calculate relative standard deviation (RSD) across triplicate runs to quantify procedural variability.
- Multivariate Regression: Identify dominant factors affecting yield using software like R or Python’s SciPy .
- Data Transparency: Report raw data and confidence intervals in publications to enable cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
